Cashmeran

Descripción general

Descripción

Cashmeran is a synthetic fragrance compound known for its musky, woody, and spicy aroma, reminiscent of cashmere wool. It is widely used in the fragrance industry to impart a warm, luxurious scent to various products, including perfumes, scented candles, and personal care items. The compound is valued for its unique olfactory profile and its ability to blend well with other fragrance notes to create complex scents.

Synthesis Analysis

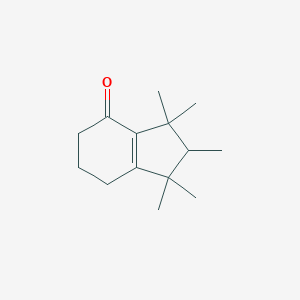

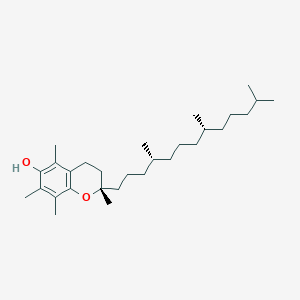

The synthesis of novel Cashmeran odorants has been explored through molecular modeling and involves a novel asymmetric Brønsted acid-catalyzed Michael addition of unactivated α-substituted ketones. This key transformation utilizes a new type of enol activation catalysis, which yields different cyclic ketones with α-quaternary stereocenters in good to excellent yields and high enantioselectivity. The process is further refined through subsequent McMurry coupling and Saegusa-Ito oxidation to produce the enantiopure target odorants. One enantiomer obtained from this synthesis route has been found to possess the typical olfactory characteristics of Cashmeran .

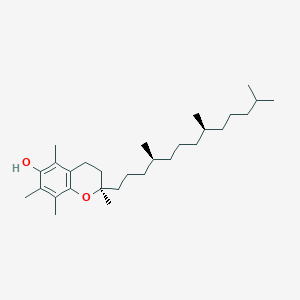

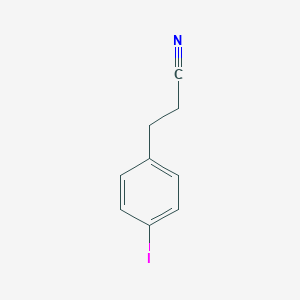

Molecular Structure Analysis

The molecular structure of Cashmeran odorants is characterized by the presence of α-quaternary stereocenters, which are pivotal in defining the scent profile of the compound. The enantioselective synthesis mentioned above is crucial in obtaining the desired stereoisomer that exhibits the characteristic Cashmeran fragrance. The precise molecular structure and stereochemistry are essential for the compound's interaction with olfactory receptors, which ultimately determines its scent perception .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cashmeran odorants include the Brønsted acid-catalyzed Michael addition, which forms the cyclic ketone intermediates with α-quaternary stereocenters. Following this, McMurry coupling is employed to combine ketone moieties, and the Saegusa-Ito oxidation is used to fine-tune the olfactory properties of the resulting enantiopure odorants. These reactions are carefully orchestrated to achieve the high enantioselectivity and yield required for commercial fragrance production .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Cashmeran, such properties are typically crucial for its application in the fragrance industry. These properties include volatility, stability in various media, and compatibility with other fragrance components. The synthesis methods employed aim to optimize these properties to ensure that the Cashmeran odorants maintain their desired scent profile and are suitable for use in a wide range of products .

Aplicaciones Científicas De Investigación

1. Use in Fragrance Industry

- Application Summary : Cashmeran is a chemical compound used extensively in fragrances . It has a complex odor with notes that are rich, spicy, fruity, chypre, balsamic, and vanilla . It is intended to convey the soft, sensuous feeling of cashmere, hence the trade name Cashmeran .

- Methods of Application : Cashmeran is synthesized and then added to fragrances. Its typical use level is around 2% .

- Results or Outcomes : Cashmeran imparts its own characteristic odor, which is completely different from regular musk ingredients . It has contributed to the global fragrance business, which was worth $26.3 billion in 2017 .

2. Potential Endocrine-Disrupting Chemical

- Application Summary : There is ongoing research to evaluate Cashmeran as a potential endocrine-disrupting chemical (EDC) .

- Methods of Application : The assessment is based on data from US EPA’s CompTox Chemicals Dashboard, the Danish (Q)SAR Database, in vitro assays, and in vivo studies .

- Results or Outcomes : The results of these studies are not specified in the source .

3. Expanding Floral Notes

- Application Summary : Cashmeran is known for its ability to “expand” floral notes . It serves as a malleable product in the hands of perfumers, melting into floral notes with its warmth and sensuality to create vibrantly layered accords .

- Methods of Application : Cashmeran is blended with floral notes in various perfumes to enhance their scent .

- Results or Outcomes : The addition of Cashmeran to floral notes results in a warm, smooth, and cashmere-esque facet to complex fragrances .

4. Versatility in Creating Various Perfume Profiles

- Application Summary : Cashmeran Wood, often considered a synthetic compound, is popular in the perfume industry for its distinct, musky scent . It strikes a delicate balance between woodland fragrances and undertones of spices .

- Methods of Application : Cashmeran Wood is used in various perfume compositions due to its versatility .

- Results or Outcomes : Its use has led to the creation of various perfume profiles, delighting both ladies and gents .

5. Enhancing Amber Notes

- Application Summary : Cashmeran is often combined with amber in perfumes . The warm, balsamic, and sweet characteristics of Cashmeran complement the rich, resinous notes of amber, enhancing its depth and complexity .

- Methods of Application : Cashmeran is blended with amber in various perfume compositions .

- Results or Outcomes : The combination of Cashmeran and amber results in a rich, warm, and complex fragrance profile .

6. Complementing Woodland Fragrances

- Application Summary : Cashmeran Wood, often considered a synthetic compound, is popular in the perfume industry for its distinct, musky scent . It strikes a delicate balance between woodland fragrances and undertones of spices .

- Methods of Application : Cashmeran Wood is used in various perfume compositions due to its versatility .

- Results or Outcomes : Its use has led to the creation of various perfume profiles, delighting both ladies and gents .

Safety And Hazards

Direcciones Futuras

Propiedades

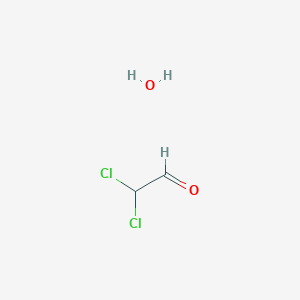

IUPAC Name |

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZGSAALSYARKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047399 | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cashmeran | |

CAS RN |

33704-61-9 | |

| Record name | (±)-Cashmeran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Cashmeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO PENTAMETHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)